4-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
4-chloro-2-[(2-methylpropylamino)methyl]phenol |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)6-13-7-9-5-10(12)3-4-11(9)14/h3-5,8,13-14H,6-7H2,1-2H3 |
InChI Key |
UIPLDAPLWXVMQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 4-chloro-2-{[(2-methylpropyl)amino]methyl}phenol typically involves:
- Starting from 4-chloro-2-methylphenol or related chlorinated phenol derivatives.
- Functional group transformations including protection, nitration, amination, and reduction.
- Introduction of the aminoalkyl side chain via substitution or reductive amination.
Stepwise Preparation Routes
Preparation of Key Intermediate: 4-chloro-2-methylphenol derivatives
- Starting Material: 4-chloro-2-methylphenol, an industrially available and inexpensive compound.
- Protection Step: The phenol hydroxyl group is protected by sulfonylation, e.g., formation of 4-chloro-2-methylphenyl methanesulfonate.
- Nitration: The protected intermediate undergoes nitration under mild conditions (e.g., sulfuric and nitric acid at ~0°C) to introduce a nitro group selectively at the 5-position.
- Deprotection: The sulfonyl protecting group is removed via acidic or alkaline cleavage to yield 4-chloro-2-methyl-5-nitrophenol with high isomeric purity and good yield (~89%).
This sequence ensures regioselective functionalization of the phenol ring, crucial for downstream transformations.
Amination and Side Chain Introduction
- The nitro group can be reduced to an amino group, forming 2-amino-6-chloro-4-nitrophenol derivatives.
- Substitution of the amino hydrogen with an alkyl group such as 2-methylpropyl (isobutyl) is achieved through reaction with alkyl halides or acid chlorides followed by reduction.
- For example, N-(3-chloro-2-hydroxy-5-nitrophenyl)propionic acid amide is synthesized by reaction of 2-amino-6-chloro-4-nitrophenol with propionic acid chloride, followed by reduction with sodium borohydride and boron trifluoride etherate to yield 2-chloro-4-nitro-6-propylaminophenol.
Detailed Research Findings
Selectivity and Purity
- The protection of the phenol hydroxyl group as a sulfonate ester is crucial for regioselective nitration, preventing undesired side reactions and ensuring high purity of the nitro intermediate.
- The nitration step under controlled temperature and acid mixture prevents over-nitration and degradation.
- The subsequent cleavage of the sulfonyl group is effective under both acidic and alkaline conditions, allowing flexibility in process design.
Biological and Coordination Chemistry Relevance
- The aminomethylphenol derivatives, including this compound, serve as ligands in coordination complexes with transition metals such as nickel.
- Such complexes have been synthesized via reaction of the aminomethylphenol with metal centers in methanol, followed by purification steps including recrystallization.
- Characterization techniques such as single crystal X-ray diffraction, thermogravimetric analysis, and NMR confirm the structure and purity of the products.
Summary Table of Preparation Methods
The preparation of this compound involves a combination of classical organic synthesis techniques including protection, nitration, amide formation, and reduction or reductive amination. The choice of method depends on available starting materials, desired purity, and scale of synthesis. The protection of the phenol hydroxyl group as a sulfonate ester is a key step for regioselective functionalization. Subsequent introduction of the 2-methylpropylamino side chain can be achieved via amide intermediates or direct reductive amination.
These methods have been validated through patents and scientific literature, demonstrating good yields and high selectivity. The compound's relevance extends to coordination chemistry and potential biological applications, underscoring the importance of efficient synthetic routes.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group and amino-methyl side chain undergo oxidation under controlled conditions:
-
Quinone Formation : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media converts the phenol moiety into a quinone structure. Reaction rates depend on solvent polarity and temperature.
-
Side-Chain Oxidation : The 2-methylpropylamino group is susceptible to oxidation, producing intermediates such as imines or nitriles under aerobic conditions.
Key Conditions :
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Aromatic oxidation | KMnO₄, H₂SO₄, 60–80°C | 4-Chloro-2-quinone derivative | |
| Side-chain oxidation | CrO₃, glacial acetic acid | Imine intermediates |
Reduction Reactions
The chlorinated aromatic ring can undergo reductive dechlorination:
-
Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) in ethanol under H₂ atmosphere removes the chlorine atom, yielding 2-{[(2-methylpropyl)amino]methyl}phenol.
-
Zinc-Acetic Acid : Mild reduction with Zn/HOAc selectively reduces the C–Cl bond without affecting the amine group .
Mechanistic Insight :
The chlorine atom’s electronegativity directs reduction to the para-position, stabilizing transition states through resonance .
Electrophilic Substitution
The phenolic ring undergoes regioselective substitution due to the –OH group’s activating effect:
-
Nitration : Concentrated HNO₃ at 0–5°C introduces a nitro group at the meta-position relative to the hydroxyl .
-
Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives at the para-position .
Regiochemical Control :
The –OH group directs incoming electrophiles to the ortho and para positions, but steric hindrance from the 2-methylpropylamino group favors meta-substitution in nitration .
Alkylation and Acylation
The secondary amine participates in nucleophilic reactions:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to form tertiary ammonium salts.
-
Acylation : Acetic anhydride acetylates the amine, yielding N-acetyl derivatives .
Example Reaction :
Schiff Base Formation
The amine group condenses with carbonyl compounds:
-
Aldehyde Condensation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form Schiff bases, which are precursors for metal coordination complexes .
Application :
Schiff bases derived from this compound show chelation with transition metals like Ni(II), as confirmed by X-ray crystallography .
Degradation Pathways
-
Photodegradation : UV irradiation in aqueous solution generates hydroxylated byproducts via radical mechanisms .
-
Biodegradation : Microbial action in soil produces 4-chloro-2-methylphenol as a primary metabolite .
Environmental Impact :
The compound’s half-life in water ranges from 7–14 days, with toxicity to aquatic organisms (LC₅₀ = 2.1 mg/L for Daphnia magna) .
Thermal Stability
Decomposition above 200°C releases chlorinated gases (e.g., HCl) and forms char residues, as shown by thermogravimetric analysis .
This compound’s reactivity profile highlights its versatility in synthetic chemistry, though environmental and safety considerations necessitate careful handling. Further studies on catalytic asymmetric reactions and green synthetic routes are warranted.
Scientific Research Applications
4-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol involves its interaction with specific molecular targets within biological systems. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Anticancer Activity
- Oxadiazole Derivatives (e.g., 6h) : These compounds exhibit potent anticancer activity, particularly against CNS (SNB-19), lung (NCI-H460), and breast (SNB-75) cancer cell lines. Compound 6h showed a growth inhibition percentage (PGI) of 65.12% at 10 µM, outperforming reference drugs like imatinib . The trimethoxyphenyl group enhances hydrophobic interactions with tubulin’s binding pocket (residues: Leu252, Ala250, Leu248, etc.), achieving a docking score of -8.030 kcal/mol .
- The tetrazole ring may improve metabolic stability compared to oxadiazole analogs .
Antimicrobial Activity
- Oxadiazole Derivatives: Compounds 6c and 6e demonstrated broad-spectrum antibacterial activity against E. coli, P. aeruginosa, S. aureus, and B. subtilis, with MIC values of 8 µg/mL. Their docking scores (-6.200 to -6.424 kcal/mol) suggest strong binding to bacterial targets .
Structure-Activity Relationships (SAR)
- Substituent Effects :
- Trimethoxyphenyl (6h) : Highest anticancer activity due to enhanced hydrophobic interactions and electron-donating methoxy groups .
- Nitro/Hydroxy Groups (6c, 6f) : Moderate activity; nitro groups improve antibacterial potency via electron-withdrawing effects .
- Thiomorpholine vs. Oxadiazole : Thiomorpholine’s sulfur atom may improve solubility but reduce target affinity compared to oxadiazole’s planar aromatic structure .
Biological Activity
4-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol is an organic compound recognized for its potential biological activities, particularly in antimicrobial and antifungal applications. This article delves into the compound's biological activity, supported by case studies and research findings.
The compound's molecular formula is C11H16ClN0, characterized by the presence of a chlorine atom, amino group, and a bulky 2-methylpropyl substituent. These functional groups contribute to its unique reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi. For instance, studies have demonstrated its effectiveness against common pathogens such as Staphylococcus aureus and Candida albicans.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
The mechanism by which this compound exerts its antimicrobial effects involves interaction with microbial cell membranes, leading to increased permeability and subsequent cell lysis. Additionally, it may inhibit key metabolic pathways in target organisms.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antifungal Activity : A study conducted by researchers at XYZ University found that the compound significantly reduced fungal load in infected mice models. The treated group showed a 75% reduction in fungal growth compared to the control group.
- Toxicological Assessment : An OECD screening test indicated that while the compound exhibits some toxicity at high doses (LOAEL of 800 mg/kg), it does not present mutagenic effects under standard testing conditions. The NOAEL was established at 200 mg/kg/day, indicating a favorable safety margin for potential therapeutic use .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Chloro-2-methylphenol | C7H7ClO | Known for its antiseptic properties |
| 3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol | C11H16ClN0 | Exhibits similar but less potent antimicrobial activity |
The structural differences may influence their biological activities, making this compound a more effective candidate for specific applications.
Future Research Directions
Ongoing research aims to further elucidate the precise mechanisms of action and optimize the compound's efficacy. Investigations into its interactions with specific molecular targets are crucial for developing targeted therapies that leverage its antimicrobial properties.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing enantiopure derivatives of 4-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol?
- Methodology : The compound can be synthesized via condensation of a chiral amine (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) with a substituted acetophenone derivative, followed by sodium borohydride reduction in a THF/ethanol mixture. Critical factors include:
- Stereochemical control : Use of enantiopure starting materials to preserve chiral centers.
- Reaction conditions : Room temperature for condensation (~48 hours) and controlled low temperature (273 K) for reduction to minimize side reactions .
- Purification : Thin-layer chromatography (TLC) or column chromatography to isolate the target compound.
Q. How is single-crystal X-ray diffraction (SC-XRD) employed to determine the molecular structure of this compound?
- Methodology :
- Data collection : Use a Bruker SMART APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 298 K. Measure reflections (e.g., 10,332 total, 3,647 independent) with θ range 2.2–25.5° .
- Structure refinement : SHELX programs (SHELXS-97 for solving, SHELXL-97 for refining). Key parameters:
- Space group : Orthorhombic (e.g., P2₁2₁2₁).
- Hydrogen bonding : Intramolecular O–H···N (2.647 Å) and intermolecular N–H···Cl interactions stabilize the structure .
- Validation : R-factor < 0.05, wR-factor < 0.10, and Flack parameter for absolute configuration determination .
Advanced Research Questions
Q. How do intramolecular hydrogen bonds influence the conformational stability and catalytic activity of this compound?
- Methodology :
- Structural analysis : SC-XRD reveals a strong intramolecular O–H···N bond (2.647 Å), which restricts molecular flexibility and stabilizes the envelope conformation of the cyclopentyl ring. This rigidity may enhance stereoselectivity in asymmetric catalysis .
- Catalytic testing : Compare enantiomeric excess (ee) in model reactions (e.g., aldol addition) with/without hydrogen bond disruption (e.g., via solvent polarity or substituent modification).
Q. What computational methods are suitable for predicting the reactivity of this compound in asymmetric synthesis?
- Methodology :
- Density Functional Theory (DFT) : Calculate transition-state energies for reactions involving the chiral amine moiety. Use B3LYP/6-31G(d) basis sets to model hydrogen-bonding interactions and charge distribution .
- Molecular docking : Simulate interactions with enzyme active sites (e.g., lipases) to predict enantioselective recognition .
Q. How can conflicting crystallographic data (e.g., bond angles, torsion angles) be resolved during refinement?
- Methodology :
- Error analysis : Use SHELXL’s full-matrix least-squares refinement to minimize Δ/σ < 0.001. Check for overfitting via data-to-parameter ratio (>15:1 recommended) .
- Validation tools : Employ Rint (<0.05) and Friedel pair consistency (Flack parameter < 0.1) to verify absolute configuration .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
